Propanediol dipelargonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

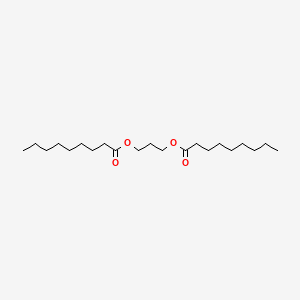

Propanediol dipelargonate: is an organic compound with the molecular formula C21H40O4. It is a diester derived from 1,3-propanediol and pelargonic acid (nonanoic acid). This compound is primarily used in cosmetic formulations due to its skin-conditioning and emollient properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanediol dipelargonate can be synthesized through the esterification of 1,3-propanediol with pelargonic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to remove water, driving the equilibrium towards ester formation .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous reactors and distillation columns are often employed to ensure high yield and purity. The process involves the continuous removal of water and unreacted starting materials, followed by purification through distillation .

Chemical Reactions Analysis

Types of Reactions: Propanediol dipelargonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids and aldehydes.

Reduction: Reduction reactions can convert it back to 1,3-propanediol and pelargonic acid.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 1,3-propanediol and pelargonic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) facilitate hydrolysis.

Major Products:

Oxidation: Produces carboxylic acids and aldehydes.

Reduction: Yields 1,3-propanediol and pelargonic acid.

Hydrolysis: Results in 1,3-propanediol and pelargonic acid.

Scientific Research Applications

Chemistry: Propanediol dipelargonate is used as a solvent and plasticizer in various chemical formulations. Its ability to dissolve a wide range of substances makes it valuable in chemical synthesis and formulation .

Biology: In biological research, this compound is utilized as a cryoprotectant for preserving biological samples at low temperatures. Its low toxicity and high solubility in water make it suitable for this application .

Medicine: this compound is explored for its potential use in drug delivery systems. Its emollient properties help in enhancing the penetration of active pharmaceutical ingredients through the skin .

Industry: In the industrial sector, this compound is used in the production of lubricants, coatings, and adhesives. Its stability and compatibility with various materials make it a versatile additive .

Mechanism of Action

Propanediol dipelargonate exerts its effects primarily through its emollient and solvent properties. It interacts with the lipid bilayer of the skin, enhancing its permeability and allowing for better absorption of other ingredients. The compound’s molecular structure enables it to form hydrogen bonds with water molecules, thereby retaining moisture and providing a smooth texture to the skin .

Comparison with Similar Compounds

Propanediol: A three-carbon diol used as a solvent and humectant in skincare products.

Propylene Glycol: A common cosmetic ingredient with similar properties but higher potential for causing skin irritation.

Neopentyl Glycol Dipelargonate: Another ester with similar applications but different molecular structure.

Uniqueness: Propanediol dipelargonate stands out due to its balanced properties of low toxicity, high solubility, and excellent emollient effects. Unlike propylene glycol, it is less likely to cause skin irritation, making it a preferred choice in sensitive skin formulations .

Properties

CAS No. |

28267-33-6 |

|---|---|

Molecular Formula |

C21H40O4 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

3-nonanoyloxypropyl nonanoate |

InChI |

InChI=1S/C21H40O4/c1-3-5-7-9-11-13-16-20(22)24-18-15-19-25-21(23)17-14-12-10-8-6-4-2/h3-19H2,1-2H3 |

InChI Key |

DKEVPXLUNUYNBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OCCCOC(=O)CCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

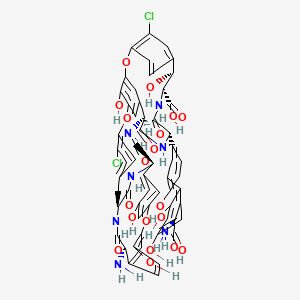

![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)